3-(4-sulfooxyphenoxy)benzoic Acid
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Overview
Description
3-(4-sulfooxyphenoxy)benzoic acid is an organic compound with the molecular formula C13H10O7S It is characterized by the presence of a benzoic acid moiety substituted with a sulfooxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-sulfooxyphenoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with sulfuric acid to introduce the sulfooxy group. The reaction conditions often include:
Reagents: 4-hydroxybenzoic acid, sulfuric acid
Solvent: Water or an organic solvent like dichloromethane
Temperature: Controlled heating to facilitate the reaction
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-sulfooxyphenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The sulfooxy group can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of 3-(4-hydroxyphenoxy)benzoic acid.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
3-(4-sulfooxyphenoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-sulfooxyphenoxy)benzoic acid involves its interaction with specific molecular targets. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The aromatic rings can also engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxybenzoic acid: Lacks the sulfooxy group but shares the benzoic acid core.
3-(4-hydroxyphenoxy)benzoic acid: Similar structure but with a hydroxyl group instead of a sulfooxy group.
Benzoic acid: The simplest form, without any additional substituents.
Uniqueness
3-(4-sulfooxyphenoxy)benzoic acid is unique due to the presence of the sulfooxy group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility in water and its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
58218-91-0 |
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Molecular Formula |
C13H10O7S |
Molecular Weight |
310.28 g/mol |
IUPAC Name |
3-(4-sulfooxyphenoxy)benzoic acid |
InChI |
InChI=1S/C13H10O7S/c14-13(15)9-2-1-3-12(8-9)19-10-4-6-11(7-5-10)20-21(16,17)18/h1-8H,(H,14,15)(H,16,17,18) |
InChI Key |
VQSRFYGVVRDCSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
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